6-Phosphogluconic acid cyclohexylammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

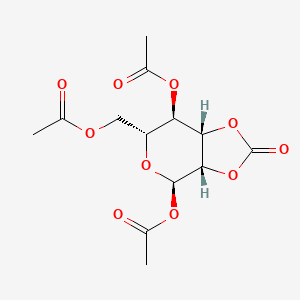

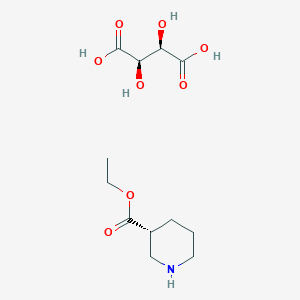

6-Phosphogluconic acid cyclohexylammonium salt, also known as 6-Phosphogluconic acid tris(cyclohexylamine) salt or D-Gluconate 6-phosphate tris(cyclohexylamine) salt, is a compound with the molecular formula C24H52N3O10P . It has a molecular weight of 573.7 g/mol .

Molecular Structure Analysis

The molecular structure of 6-Phosphogluconic acid cyclohexylammonium salt consists of three cyclohexylamine molecules and one 6-Phosphogluconic acid molecule . The IUPAC name for this compound is cyclohexanamine; (2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid .Chemical Reactions Analysis

6-Phosphogluconic acid, a component of the compound, is acted upon by phosphogluconate dehydrogenase to produce ribulose 5-phosphate in the pentose phosphate pathway . The first step of this catalytic reaction is the formation of a 3-keto 6PG intermediate, which proceeds through a concerted transition state involving a hydride transfer from 6PG to NADP+, and a proton transfer from 6PG to Lys183 .Physical And Chemical Properties Analysis

6-Phosphogluconic acid cyclohexylammonium salt has a molecular weight of 573.7 g/mol . It has a water solubility of 50 mg/mL, and it appears clear and colorless in solution .科学的研究の応用

Environmental Impact and Health Implications of Phosphogypsum

Phosphogypsum, a by-product of phosphoric acid production, contains nanoparticles including phosphogluconate-related compounds. These nanoparticles can pose environmental and health risks due to their reactive hazardous elements and natural radionuclides. Research suggests that understanding the formation and transport of these nanoparticles is crucial for assessing their environmental impact, especially in applications like agriculture or construction (Silva et al., 2021).

Application in Organic Light Emitting Diodes (OLEDs)

Transition-metal-based phosphors, which may involve cyclometalating chelates of phosphogluconate derivatives, show significant promise in OLED applications. These materials, due to their high emissivity and tunable emission wavelengths, offer potential for developing phosphorescent displays and illumination devices (Chi & Chou, 2010).

Gluconic Acid Production

Gluconic acid, an oxidation product of glucose, and its derivatives, including phosphogluconate, have extensive applications in the food, pharmaceutical, and construction industries. The production techniques and applications of gluconic acid highlight the potential uses of its derivatives in various sectors (Anastassiadis & Morgunov, 2007).

Oxidation Reactions Using Heterogenous Catalysts

The oxidation of cyclohexane, which may involve intermediates related to phosphogluconic acid, is critical for producing important industrial chemicals. This process underlines the importance of understanding the catalytic oxidation mechanisms for applications in chemical synthesis (Khirsariya & Mewada, 2014).

Phosphonic Acid: Preparation and Applications

Phosphonic acid, closely related to phosphogluconic acid, serves various applications due to its structural analogy with the phosphate moiety. Its use in drugs, bone targeting, and material functionalization underscores the broad utility of phosphorus-containing compounds in research and industry (Sevrain et al., 2017).

Safety And Hazards

特性

IUPAC Name |

cyclohexanamine;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t;;;2-,3-,4+,5-/m...0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDHTXLJGDNMPZ-SUQHJANCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N3O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phosphogluconic acid cyclohexylammonium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)